(E)-3-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one

Description

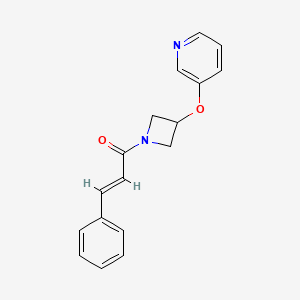

(E)-3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a phenyl group attached to the α-carbon and a substituted azetidine ring (bearing a pyridin-3-yloxy moiety) at the β-carbon (Figure 1). This compound’s stereoelectronic properties are influenced by the (E)-configuration of the enone system, which is critical for biological activity in chalcones . While direct synthesis data for this compound are unavailable in the provided evidence, analogous chalcones are typically synthesized via Claisen-Schmidt condensation between acetophenones and appropriate aldehydes under basic conditions .

Properties

IUPAC Name |

(E)-3-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)21-15-7-4-10-18-11-15/h1-11,16H,12-13H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQMPCIKDGCSOS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one, with the CAS number 1904637-28-0, is a compound that has garnered attention for its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 280.32 g/mol. The compound features a phenyl group, an azetidine ring, and a pyridin-3-yloxy moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1904637-28-0 |

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, acting as both an inhibitor and activator. This modulation can significantly affect cellular processes such as proliferation and apoptosis .

- Cell Signaling Pathways : It influences key signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth .

- Gene Expression Modulation : By interacting with transcription factors, the compound can alter gene expression patterns, impacting cellular functions and responses to external stimuli .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting key survival pathways. For example, it may inhibit caspase enzymes involved in apoptosis, thus promoting cancer cell death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies using the agar disc-diffusion method have shown effectiveness against Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound could serve as a lead for developing novel anticancer agents .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating promising antibacterial potential .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to (E)-3-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. The presence of the azetidine ring in conjunction with the phenyl and pyridyl groups may enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of azetidine compounds can induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .

2. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research has demonstrated that similar azetidine derivatives possess antibacterial and antifungal properties. For instance, modifications to the azetidine structure have led to compounds that effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

3. Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may also have applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their effects on nicotinic acetylcholine receptors, which are crucial in modulating neurotransmission and may play a role in conditions such as Alzheimer's disease and schizophrenia .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various derivatives of azetidine-based compounds, including those structurally related to this compound. These derivatives were tested against multiple cancer cell lines, including breast and lung cancer cells. The results indicated that certain modifications significantly enhanced cytotoxicity, suggesting that this class of compounds could be further explored for anticancer drug development .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial activity of azetidine derivatives against common pathogens. Among the tested compounds, those resembling this compound demonstrated promising activity against Staphylococcus aureus and Candida albicans. These findings highlight the potential of these compounds in developing new antimicrobial agents .

Chemical Reactions Analysis

Reactivity of the Azetidine Ring

The azetidine ring (4-membered nitrogen heterocycle) exhibits strain-driven reactivity. Key transformations include:

Nucleophilic Substitution

-

Ring-opening reactions : Under acidic or nucleophilic conditions, the azetidine ring can undergo ring-opening. For example, treatment with HBr generates β-bromoamines .

-

Alkylation : The nitrogen in the azetidine ring can act as a nucleophile. Reactions with alkyl halides (e.g., methyl iodide) yield quaternary ammonium salts .

Cycloadditions

-

Strain-release [2+2] cycloadditions with electron-deficient alkenes or alkynes are feasible but not explicitly documented for this derivative .

Reactivity of the α,β-Unsaturated Ketone (Enone)

The enone system enables conjugation-driven reactions:

Michael Additions

-

Nucleophiles (e.g., amines, thiols) attack the β-position. For example:

Cycloadditions

-

Diels-Alder reactions : The enone acts as a dienophile with electron-rich dienes (e.g., furans) to form six-membered rings .

Reductions

-

Selective reduction of the double bond using NaBH₄ or catalytic hydrogenation yields saturated ketones .

Pyridin-3-yloxy Group Reactivity

The pyridine ring influences electronic properties and participates in:

Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution

-

The oxygen in the pyridin-3-yloxy group can act as a leaving group under SNAr conditions (e.g., with amines at elevated temperatures) .

Cross-Coupling Reactions

The aryl and heteroaryl groups enable catalytic transformations:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Mechanistic Insights

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Key Observations:

Heterocyclic Substituents: The azetidine ring in the target compound may confer rigidity and hydrogen-bonding capacity compared to piperazine derivatives (e.g., compound 3f in ). Replacement of the trifluoromethyl group (in ) with pyridin-3-yloxy-azetidine likely alters electron-withdrawing effects, modulating reactivity at the carbonyl group.

Substituent Effects on Spectroscopy: Electron-donating groups (e.g., methoxy in ) downfield-shift carbonyl $ ^{13}C $ NMR signals (~187–188 ppm), whereas electron-withdrawing groups (e.g., trifluoromethyl in ) upfield-shift them (188.98 ppm). The pyridin-3-yloxy group in the target compound may produce intermediate shifts. IR spectra of substituted chalcones (e.g., ν${C=O}$ ~1650–1680 cm$^{-1}$) correlate with substituent electronic effects. For example, 4-NO$2$ substituents disrupt IR correlations due to resonance effects .

Biological Activity :

- Chalcones with pyridinyl or piperazinyl groups exhibit MAO inhibition and anticancer activity . The target compound’s azetidine-oxypyridine moiety may enhance binding to enzymatic pockets via H-bonding.

- Antibacterial activity in chalcones (e.g., ) correlates with substituent lipophilicity. The hydrophilic pyridin-3-yloxy group in the target compound may reduce membrane penetration compared to trifluoromethyl analogs .

Supramolecular and Crystallographic Comparisons

- Crystal Packing : Methoxy and ethoxy substituents in chalcone1 and chalcone2 promote C–H···O and π–π interactions, stabilizing layered structures. The azetidine ring in the target compound may introduce N–H···O/N interactions, altering packing motifs.

- Hydrogen-Bonding Patterns: Piperazine-containing chalcones form intermolecular H-bonds via NH groups, while pyridinyl chalcones (e.g., ) rely on weaker C–H···π interactions. The pyridin-3-yloxy group in the target compound could act as both H-bond acceptor and donor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.